N-Formamidosalicylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

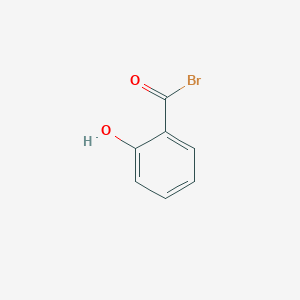

N-Formamidosalicylic acid (NFSA) is a chemical compound that has recently been studied for its potential applications in scientific research. NFSA is a derivative of salicylic acid and is a white, crystalline solid. It is a relatively new compound and has been used in a number of experiments, particularly in the field of chemical synthesis.

Scientific Research Applications

Surfactant Research

N-Formamidosalicylic acid: , due to its amphiphilic nature, can be utilized in surfactant research. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They play a crucial role in various applications, including detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

RNA Preservation and Analysis

In molecular biology, N-Formamidosalicylic acid could be explored for the preservation and analysis of RNA from formalin-fixed samples. Formalin fixation can lead to modifications in RNA that hinder molecular biology applications. Research into the chemical properties of N-Formamidosalicylic acid may provide insights into optimizing RNA extraction and purification processes .

Amino Acid Surfactants

The compound’s potential to form amino acid surfactants (AAS) can be investigated. AAS are biocompatible and biodegradable surfactants obtained by condensing natural amino acids with fatty acids. They have applications in environmental remediation, pharmaceuticals, and personal care products .

Metabolomics

N-Formamidosalicylic acid: can be applied in targeted metabolomics to study the impact of nitrogen application on the accumulation of amino acids, flavonoids, and phytohormones in plants. This is particularly relevant in understanding how plants respond to soil nutrition deficiency stress .

Structural Modification of Natural Products

The structural modification capabilities of N-Formamidosalicylic acid can be harnessed in the field of medicinal chemistry. By introducing the compound into natural products, researchers can potentially improve solubility, activity, and reduce adverse effects of drug candidates .

Biotechnological Production

In biotechnology, N-Formamidosalicylic acid could serve as a nitrogen source for the production of various biochemicals. Its formyl group may be involved in enzymatic reactions that are crucial for synthesizing valuable compounds .

Mechanism of Action

Target of Action

N-Formamidosalicylic acid, also known as N-Formyl-5-asa, is a derivative of aminosalicylic acid . The primary targets of this compound are the Mycobacterium tuberculosis . It inhibits the synthesis of folic acid in these bacteria, thereby preventing their multiplication .

Mode of Action

The compound interacts with its targets by binding to pteridine synthetase , an enzyme involved in the first step of folic acid synthesis . N-Formamidosalicylic acid binds to this enzyme with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

The affected biochemical pathway is the folic acid synthesis pathway . By inhibiting this pathway, N-Formamidosalicylic acid prevents the multiplication of Mycobacterium tuberculosis . This action disrupts the bacterial life cycle and helps in controlling the infection.

Pharmacokinetics

For instance, NSAIDs, which include salicylic acid derivatives, are mainly administered orally and are extensively absorbed from the stomach and small intestine . They undergo phase-1 metabolic reactions such as oxidation, hydroxylation, demethylation, deacetylation, and hepatic conjunctions .

Result of Action

The result of N-Formamidosalicylic acid’s action is the inhibition of Mycobacterium tuberculosis growth . By preventing the synthesis of folic acid, an essential component for bacterial multiplication, the compound helps control the spread of the infection.

properties

IUPAC Name |

5-formamido-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-4-9-5-1-2-7(11)6(3-5)8(12)13/h1-4,11H,(H,9,10)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAYHKZPLHBHSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146737 |

Source

|

| Record name | N-Formamidosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formamidosalicylic acid | |

CAS RN |

104786-99-4 |

Source

|

| Record name | N-Formamidosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formamidosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is N-Formyl-5-aminosalicylic acid formed in the body?

A1: Research suggests that N-Formyl-5-aminosalicylic acid (also known as N-Formamidosalicylic acid) is a metabolite of the drug 5-aminosalicylic acid (5-ASA). It's formed through a process involving formamidase enzymes. Studies have shown that in rat liver homogenate, the presence of 5-ASA and N-formyl-L-kynurenine led to the formation of N-Formyl-5-ASA. This points to the potential role of formamidase in the in vivo formation of this metabolite. []

Q2: Can we quantify N-Formyl-5-aminosalicylic acid in biological samples, and what other metabolites of 5-ASA are found alongside it?

A2: Yes, a high-performance liquid chromatography (HPLC) assay has been developed for the quantification of N-Formyl-5-aminosalicylic acid in biological fluids like plasma. [] This method also allows for the simultaneous measurement of other 5-ASA metabolites, including N-β-D-glucopyranosyl-5-ASA, N-acetyl-5-ASA, and N-butyryl-5-ASA. These findings highlight the metabolic pathways of 5-ASA and the importance of understanding the roles of its various metabolites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)